molecular formula C8H7N3OS2 B13115316 N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide

N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B13115316
M. Wt: 225.3 g/mol
InChI Key: QOFUYDLQPICRNO-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that features a thiophene ring, a thiadiazole ring, and a carboxamide group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the thiophen-2-ylmethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiophene-2-carboxylic acid hydrazide with thionyl chloride can yield the desired thiadiazole ring . The subsequent reaction with thiophen-2-ylmethylamine under controlled conditions can produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and phase-transfer agents can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-carboxylic acid share structural similarities.

    Thiadiazole derivatives: Compounds like 1,2,3-thiadiazole-4-carboxamide and 1,2,3-thiadiazole-5-carboxamide.

Uniqueness

N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the combination of the thiophene and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7N3OS2

Molecular Weight

225.3 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C8H7N3OS2/c12-8(7-5-14-11-10-7)9-4-6-2-1-3-13-6/h1-3,5H,4H2,(H,9,12)

InChI Key

QOFUYDLQPICRNO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CSN=N2

Origin of Product

United States

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